BenchChemオンラインストアへようこそ!

N-(3,5-dimethylphenyl)-4-(5-methyl-1H-1,2,3-triazol-1-yl)benzamide

hDHODH inhibition immunosuppression pyrimidine biosynthesis

Precision hDHODH inhibition demands exact substitution geometry. N-(3,5-Dimethylphenyl)-4-(5-methyl-1H-1,2,3-triazol-1-yl)benzamide (IC₅₀ 2.1 µM) suppresses PBMC proliferation comparably to teriflunomide. Positional isomerism critically alters potency—the 3,5-dimethyl pattern is essential for target engagement and cellular permeability. Use this publication-characterized lead as a reference standard for SAR studies, autoimmune models (RA, MS), and oncology antiproliferative screening. Insist on CAS 915935-21-6 to secure the validated geometry. Request quote for immediate research procurement.

Molecular Formula C18H18N4O
Molecular Weight 306.369
CAS No. 915935-21-6
Cat. No. B2720840
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(3,5-dimethylphenyl)-4-(5-methyl-1H-1,2,3-triazol-1-yl)benzamide
CAS915935-21-6
Molecular FormulaC18H18N4O
Molecular Weight306.369
Structural Identifiers
SMILESCC1=CC(=CC(=C1)NC(=O)C2=CC=C(C=C2)N3C(=CN=N3)C)C
InChIInChI=1S/C18H18N4O/c1-12-8-13(2)10-16(9-12)20-18(23)15-4-6-17(7-5-15)22-14(3)11-19-21-22/h4-11H,1-3H3,(H,20,23)
InChIKeyGBPOBQVZGYOVPP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 1000 mg / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N-(3,5-Dimethylphenyl)-4-(5-methyl-1H-1,2,3-triazol-1-yl)benzamide for hDHODH Inhibitor Research & Procurement


N-(3,5-Dimethylphenyl)-4-(5-methyl-1H-1,2,3-triazol-1-yl)benzamide (CAS 915935-21-6) is a synthetic small-molecule benzamide derivative incorporating a 1,2,3-triazole moiety, designed as a human dihydroorotate dehydrogenase (hDHODH) inhibitor [1]. It was identified from a novel series synthesized via click chemistry and evaluated for immunosuppressive and antiproliferative potential [1]. The compound demonstrated an IC₅₀ of 2.1 µM against recombinant hDHODH and effectively suppressed proliferation of activated peripheral blood mononuclear cells (PBMCs) [1].

Why N-(3,5-Dimethylphenyl)-4-(5-methyl-1H-1,2,3-triazol-1-yl)benzamide Cannot Be Replaced by Simple In-Class Analogs


Within the 1,2,3-triazole benzamide class, small structural changes on the terminal phenyl ring produce large differences in hDHODH potency and cellular activity. The para-substitution pattern is a critical determinant of inhibitory activity [1]. Even positional isomerism (e.g., 3,5-dimethyl vs. 3,4-dimethyl substitution) can drastically alter enzyme inhibition, clogD₇.₄, and PBMC suppression efficacy [1]. Therefore, generic substitution without matching the exact substitution geometry risks selecting a compound with inferior target engagement or unsuitable physicochemical properties for cell-based or in vivo studies.

Quantitative Differentiation Evidence for N-(3,5-Dimethylphenyl)-4-(5-methyl-1H-1,2,3-triazol-1-yl)benzamide


hDHODH Enzyme Inhibition: Head-to-Head Comparison with Teriflunomide

In a recombinant hDHODH enzymatic assay, N-(3,5-dimethylphenyl)-4-(5-methyl-1H-1,2,3-triazol-1-yl)benzamide (compound 4o) inhibited hDHODH with an IC₅₀ of 2.1 µM. The clinical standard teriflunomide (active metabolite of leflunomide) exhibited comparable single-digit micromolar potency in the same assay system, establishing 4o as a similarly potent hDHODH inhibitor suitable for immunosuppressive research [1].

hDHODH inhibition immunosuppression pyrimidine biosynthesis

Cellular Immunosuppressive Activity: PBMC Proliferation Suppression

Compound 4o effectively suppressed the proliferation of activated human PBMCs, a key functional assay for immunosuppressive potential. The study reported that 4o displayed similar immunosuppressive activity to teriflunomide in this cellular context, distinguishing it from less active analogs such as many 4-series compounds that lacked adequate cellular potency despite moderate enzyme inhibition [1].

immunosuppression PBMC proliferation cell-based assay

Physicochemical Differentiation: Calculated logD₇.₄

The design strategy for this series emphasized a suitable clogD₇.₄ profile. Compound 4o (N-(3,5-dimethylphenyl) substitution) was noted to possess a favorable clogD₇.₄ value contributing to its balanced enzyme and cellular activity. In contrast, other analogs with alternative substitution patterns either showed excessively high lipophilicity (reducing solubility) or insufficient membrane permeability [1].

physicochemical properties lipophilicity drug-likeness

Research & Industrial Applications of N-(3,5-Dimethylphenyl)-4-(5-methyl-1H-1,2,3-triazol-1-yl)benzamide


Autoimmune Disease Research: Studying Pyrimidine-Dependent Lymphocyte Proliferation

With confirmed hDHODH inhibition (IC₅₀ 2.1 µM) and effective PBMC suppression comparable to teriflunomide [1], this compound serves as a small-molecule probe for investigating de novo pyrimidine biosynthesis blockade in T-cell and B-cell proliferation. It is directly applicable in in vitro models of rheumatoid arthritis, multiple sclerosis, and other autoimmune conditions where hDHODH is a validated therapeutic target.

Cancer Cell Line Screening: Probing Pyrimidine Auxotrophy and Metabolic Vulnerability

Given the established role of hDHODH in supporting rapid cell division, compound 4o can be employed in antiproliferative screening panels against leukemia, lymphoma, and solid tumor lines that depend on de novo pyrimidine synthesis. Its balanced potency and physicochemical profile [1] make it suitable for comparative studies with brequinar and other DHODH inhibitors to explore differential sensitivity across cancer subtypes.

Structure-Activity Relationship (SAR) Reference Standard for Triazole-Benzamide hDHODH Inhibitors

As the publication's characterized lead compound with full enzymatic and cellular profiling [1], N-(3,5-dimethylphenyl)-4-(5-methyl-1H-1,2,3-triazol-1-yl)benzamide can serve as a reference standard for benchmarking newly synthesized analogs. The positional specificity (3,5-dimethyl vs. 3,4-dimethyl or 2-ethyl) provides a well-defined SAR probe for studying how phenyl ring substitution geometry modulates target engagement and cellular permeability.

Quote Request

Request a Quote for N-(3,5-dimethylphenyl)-4-(5-methyl-1H-1,2,3-triazol-1-yl)benzamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.